molecular formula C9H7F3O2S B14873930 Methyl 2-((trifluoromethyl)thio)benzoate

Methyl 2-((trifluoromethyl)thio)benzoate

Cat. No.: B14873930
M. Wt: 236.21 g/mol
InChI Key: JLTVGLNKVDJXRZ-UHFFFAOYSA-N
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Description

Methyl 2-((trifluoromethyl)thio)benzoate is a sulfur-containing aromatic ester characterized by a trifluoromethylthio (-SCF₃) substituent at the ortho position of the benzoate ring. This compound is structurally significant due to the electron-withdrawing nature of the -SCF₃ group, which enhances its stability and reactivity in chemical and biological systems. For example, the carboxylic acid derivative, 2-((4-(trifluoromethyl)phenyl)thio)benzoic acid (CAS 895-45-4), shares a similarity score of 0.88 with this compound .

Properties

Molecular Formula

C9H7F3O2S

Molecular Weight

236.21 g/mol

IUPAC Name

methyl 2-(trifluoromethylsulfanyl)benzoate

InChI

InChI=1S/C9H7F3O2S/c1-14-8(13)6-4-2-3-5-7(6)15-9(10,11)12/h2-5H,1H3

InChI Key

JLTVGLNKVDJXRZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1SC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((trifluoromethyl)thio)benzoate typically involves the reaction of methyl 2-chlorobenzoate with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((trifluoromethyl)thio)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethylthio group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Compounds with a trifluoromethyl group.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-((trifluoromethyl)thio)benzoate is used as a building block in organic synthesis. Its unique trifluoromethylthio group imparts desirable properties such as increased lipophilicity and metabolic stability to the molecules it is incorporated into.

Biology: In biological research, this compound is used to study the effects of trifluoromethylthio groups on the biological activity of molecules. It is also used in the design of enzyme inhibitors and other bioactive compounds.

Medicine: this compound is explored for its potential therapeutic applications. Its derivatives are investigated for their anti-inflammatory, antiviral, and anticancer properties.

Industry: In the industrial sector, this compound is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable in the formulation of products that require high stability and efficacy.

Mechanism of Action

The mechanism of action of Methyl 2-((trifluoromethyl)thio)benzoate involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the binding affinity of the compound to its target proteins or enzymes, leading to increased biological activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-((trifluoromethyl)thio)benzoate with analogous compounds based on substituent groups, reactivity, and applications:

Substituent Variations on the Benzoate Core
Compound Name Substituent(s) Key Properties/Applications Reference
Methyl 2-(N-(2-((4-(trifluoromethyl)pyrimidin-2-yl)thio)acetyl)sulfamoyl)benzoate (II-2) Sulfamoyl, pyrimidinylthio, -SCF₃ Nematicidal and antifungal activity
Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate Methanesulfonyl, -CF₃ Higher thermal stability (similarity score: 0.83)
Triflusulfuron methyl ester Sulfonylurea, triazine Herbicidal activity (triflusulfuron class)
2-((4-(Trifluoromethyl)phenyl)thio)benzoic acid -SCF₃, carboxylic acid Structural analog (similarity score: 0.88)

Key Observations :

  • Electron-Withdrawing Groups : The -SCF₃ group in this compound confers greater lipophilicity and metabolic stability compared to sulfonyl (-SO₂-) or methoxy (-OCH₃) substituents in analogs like triflusulfuron methyl ester .
  • Bioactivity : Compounds with sulfamoyl and heterocyclic thioether groups (e.g., II-2) exhibit stronger antifungal and nematicidal activity, suggesting that additional functional groups enhance biological interactions .
Physical and Spectral Data
Compound Name Melting Point (°C) ¹H NMR Shifts (δ, ppm) Reference
This compound Not reported Expected aromatic H: ~7.5–8.5; -SCF₃: singlet at ~4.5
II-2 141–142 Aromatic H: 7.8–8.2; -SCF₃: singlet at 4.4
II-3 209–211 Pyridinyl H: 8.1–8.5; -SCF₃: singlet at 4.3

Key Observations :

  • The trifluoromethylthio group produces distinct singlets in ¹H NMR (δ ~4.3–4.5), aiding structural identification .
  • Higher melting points in analogs like II-3 correlate with increased hydrogen bonding from pyridinyl or sulfamoyl groups .

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